molecular formula C18H25NO6 B8428770 Di-tert-butyl 2-(4-methyl-2-nitrophenyl)malonate

Di-tert-butyl 2-(4-methyl-2-nitrophenyl)malonate

Cat. No. B8428770
M. Wt: 351.4 g/mol
InChI Key: MWEQEUFSGLLJAL-UHFFFAOYSA-N
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Patent
US08278328B2

Procedure details

A solution of bis(1,1-dimethylethyl)(4-methyl-2-nitrophenyl)propanedioate (D38, 660 mg, 1.88 mmol) in ethyl acetate (25 mL) was treated with 10% Pd/C (0.5 g) and shaken under hydrogen at atmospheric pressure and room temperature for 20 hours. The mixture was filtered through Kieselguhr and the filtrate concentrated under vacuum to afford the title compound as a colourless oil (606 mg, 100%).
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6](=[O:25])[CH:7]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][C:16]=1[N+:22]([O-])=O)[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])([CH3:4])[CH3:3]>C(OCC)(=O)C.[Pd]>[CH3:14][C:11]([O:10][C:8](=[O:9])[CH:7]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][C:16]=1[NH2:22])[C:6]([O:5][C:2]([CH3:1])([CH3:3])[CH3:4])=[O:25])([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
660 mg
Type
reactant
Smiles
CC(C)(C)OC(C(C(=O)OC(C)(C)C)C1=C(C=C(C=C1)C)[N+](=O)[O-])=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken under hydrogen at atmospheric pressure and room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC(C)(C)OC(C(C(=O)OC(C)(C)C)C1=C(C=C(C=C1)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 606 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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